7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the quinoline and oxazole protons. The quinoline aromatic protons at positions 2, 3, and 4 are expected as doublets or triplets in the δ 7.5–8.5 ppm range, while the oxazole proton at position 5 appears as a singlet near δ 8.2 ppm due to deshielding by the electron-deficient ring. The absence of a hydroxyl proton signal (δ ~5 ppm) confirms esterification .
¹³C NMR would reveal carbonyl carbons at ~165 ppm (ester C=O) and ~150 ppm (oxazole C=O), with aromatic carbons spanning 110–140 ppm .
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorptions at 1740 cm⁻¹ (ester C=O stretch) and 1220 cm⁻¹ (C–O ester asymmetric stretch). Aromatic C–H bending vibrations appear near 750–850 cm⁻¹ , while N–O stretching in the oxazole ring occurs at 980 cm⁻¹ .
| Functional Group | IR Absorption (cm⁻¹) |
|---|---|
| Ester C=O | 1740 |
| Aromatic C–H | 750–850 |
| Oxazole N–O | 980 |
UV-Visible Spectroscopy
The conjugated π-system of the quinoline-oxazole hybrid yields absorption maxima in the 250–300 nm range (π→π* transitions) and a weaker n→π* band near 350 nm . The bromine and chlorine substituents induce bathochromic shifts (~15 nm) compared to unsubstituted quinoline esters .
Computational Modeling of Electronic Structure and Molecular Orbitals
DFT calculations at the B3LYP/6-31G(d) level provide insights into the electronic configuration. The HOMO (Highest Occupied Molecular Orbital) is localized on the quinoline’s benzene ring and the oxazole’s nitrogen, while the LUMO (Lowest Unoccupied Molecular Orbital) resides on the pyridine ring and ester carbonyl group. The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, consistent with halogenated quinolines’ electrophilic substitution tendencies .
Electrostatic Potential Map : Regions of high electron density (red) are observed at the oxazole’s oxygen and quinoline’s nitrogen, whereas halogens (Br, Cl) exhibit partial positive charges (blue), facilitating nucleophilic attack at these positions .
Properties
CAS No. |
89588-70-5 |
|---|---|
Molecular Formula |
C13H6BrClN2O3 |
Molecular Weight |
353.55 g/mol |
IUPAC Name |
(7-bromo-5-chloroquinolin-8-yl) 1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H6BrClN2O3/c14-8-6-9(15)7-2-1-4-16-11(7)12(8)20-13(18)10-3-5-19-17-10/h1-6H |
InChI Key |
LWZQRGHONWGCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=NOC=C3)N=C1 |
Origin of Product |
United States |
Preparation Methods
Esterification via Acid Chloride Intermediate
A common and efficient method to prepare esters such as 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate involves the following steps:
Step 1: Preparation of 1,2-oxazole-3-carbonyl chloride
The carboxylic acid derivative of 1,2-oxazole-3-carboxylic acid is converted into the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.Step 2: Esterification Reaction
The acid chloride is then reacted with 7-Bromo-5-chloroquinolin-8-ol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the generated HCl and promote ester bond formation. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to moderate heating.Step 3: Purification
The crude product is purified by recrystallization or chromatographic techniques to yield the target ester.
Direct Coupling Using Carbodiimide-Mediated Esterification
Alternatively, the ester can be synthesized by direct coupling of the quinolinol and the carboxylic acid using carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):
- The carboxylic acid and 7-Bromo-5-chloroquinolin-8-ol are mixed with the coupling agent and a catalytic amount of DMAP (4-dimethylaminopyridine) in an aprotic solvent.
- The reaction proceeds at room temperature or slightly elevated temperatures.
- The byproduct dicyclohexylurea (DCU) is removed by filtration, and the product is isolated by standard workup.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, or DMF | Anhydrous solvents preferred |
| Temperature | 0°C to room temperature | Low temperature to avoid side reactions |
| Base | Pyridine, triethylamine | Neutralizes HCl, promotes ester formation |
| Coupling Agent | SOCl2 (for acid chloride), DCC, or EDC | Choice depends on method |
| Reaction Time | 2–24 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, column chromatography | To achieve high purity (>95%) |
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Acid Chloride Esterification | 1,2-Oxazole-3-carbonyl chloride, base | High reactivity, shorter reaction time | Requires preparation of acid chloride | 75–90 |
| Carbodiimide Coupling | DCC or EDC, DMAP, base | Mild conditions, no acid chloride needed | Longer reaction time, byproduct removal | 65–85 |
Additional Notes
- The halogen substituents (bromo and chloro) on the quinoline ring influence the reactivity and solubility of the starting material and final product.
- The choice of solvent and base can significantly affect the reaction rate and purity.
- Scale-up requires careful control of moisture and temperature to prevent hydrolysis or side reactions.
Scientific Research Applications
7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or proteases involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 7-bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate, comparisons are drawn with three analogous compounds from the provided evidence and broader chemical literature.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound features a halogenated quinoline core, distinguishing it from Isoxadifen-ethyl and Tembotrione, which prioritize aromatic or ketone-based backbones. Halogenation (Br/Cl) may enhance electronegativity and binding affinity in biological targets compared to non-halogenated analogs . The ester linkage in 1,2-oxazole-3-carboxylate mirrors Isoxadifen-ethyl’s ethyl ester group, suggesting shared hydrolytic stability or metabolic pathways .
Functional Implications: Isoxadifen-ethyl’s role as a herbicide safener implies that esterified 1,2-oxazole derivatives can interact with plant enzymes to mitigate herbicide toxicity. The target compound’s quinoline moiety could introduce distinct interactions due to its planar aromatic system . Unlike Thiencarbazone-methyl (a triazole sulfonamide) or Tembotrione (a benzoylcyclohexanedione), the target compound lacks sulfonamide or ketone functional groups, which are critical for inhibiting acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD), respectively. This suggests divergent mechanisms of action .
Crystallographic and Computational Relevance :
- The compound’s structural elucidation likely employs SHELX for refinement, a standard in small-molecule crystallography due to its robustness in handling halogen-heavy structures . ORTEP-III may further aid in visualizing steric effects of bromine and chlorine substituents .
Research Findings and Limitations
- Further studies are needed to explore its efficacy and mechanism.
- Crystallographic Reliability: The use of SHELX ensures high-precision structural data, but its limitations in handling twinned or low-resolution crystals (noted in SHELX’s historical constraints) could affect accuracy if applied to this compound .
Biological Activity
Overview
7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate (CAS No. 89588-70-5) is a heterocyclic compound that integrates the structural features of quinoline and isoxazole. These structural motifs are recognized for their significant biological activities, making this compound a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C13H6BrClN2O3 |
| Molecular Weight | 353.55 g/mol |
| IUPAC Name | (7-bromo-5-chloroquinolin-8-yl) 1,2-oxazole-3-carboxylate |
| InChI Key | LWZQRGHONWGCCS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=NOC=C3)N=C1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
Molecular Targets:
- Enzymes: The compound has been shown to inhibit specific kinases and proteases that play critical roles in cellular signaling and disease progression.
- Receptors: It may bind to receptors involved in cancer pathways, modulating their activity and influencing downstream signaling cascades.
Pathways Involved:
Inhibition of these molecular targets can affect key pathways such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and apoptosis. This modulation can lead to reduced tumor growth and increased apoptosis in cancer cells.
Biological Activity
Research indicates that this compound exhibits diverse biological activities:
Antimicrobial Activity:
Studies have demonstrated that this compound possesses significant antibacterial properties. For instance, it showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were reported as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| S. aureus | 50 |
| E. coli | 75 |
In comparison to standard antibiotics like amoxicillin, which had MIC values of 30 mg/mL against these strains, the compound's efficacy highlights its potential as an alternative antibacterial agent .
Anticancer Activity:
Further investigations into the anticancer properties of this compound revealed its ability to reduce cell proliferation in various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from 4.64 to 146.15 µg/mL across different cancer types .
Comparative Studies
When compared to similar compounds, such as:
- 7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate
The presence of both bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for diverse chemical modifications. This uniqueness may contribute to its superior biological activity compared to derivatives lacking one or both halogen substituents .
Case Studies
Several case studies have highlighted the therapeutic potentials of oxazole derivatives similar to this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated a series of oxazole derivatives against Gram-positive and Gram-negative bacteria. Compound 17 , structurally related to our compound of interest, showed higher antimicrobial activity than traditional antibiotics .
- Case Study on Anticancer Properties : Research involving quinoline derivatives demonstrated significant cytotoxicity against various cancer cell lines, supporting the hypothesis that compounds with similar structural frameworks may exhibit enhanced anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
